(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine
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Overview
Description
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
The synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to various intermediates including substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the compound's utility in developing chemicals with potential applications in pharmaceuticals and materials science. High-resolution spectroscopic analyses and computational studies offer insights into the conformation and structural properties of these products (Issac & Tierney, 1996).
Catalytic Non-Enzymatic Kinetic Resolution
In asymmetric synthesis, catalytic non-enzymatic kinetic resolution (KR) emerges as a vital technique for obtaining enantiopure compounds from racemic mixtures. The review by Pellissier (2011) emphasizes the advancements in chiral catalyst development for KR, showcasing the compound's role in facilitating high enantioselectivity and yield in the synthesis of chiral compounds, crucial for pharmaceutical applications (Pellissier, 2011).
Benzoxaboroles: Synthesis and Applications
The review on benzoxaboroles, derivatives of phenylboronic acids, outlines the synthesis, properties, and applications of these compounds. Highlighting their biological activity and potential in clinical trials, this research underscores the compound's importance in organic synthesis and drug development (Adamczyk-Woźniak et al., 2009).
Application in Organic Synthesis
The application of N-halo reagents in organic synthesis, covering a range of functional group transformations, demonstrates the compound's utility in facilitating various chemical reactions, including oxidation, halogenation, and epoxidation. This comprehensive review provides a foundation for developing new reagents and discovering more applications in organic synthesis (Kolvari et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes responsible for the breakdown of acetylcholine , and neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders .
Mode of Action
It is known that the compound is involved in the enantioselective synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters . This process involves the action of configurationally labile racemic lithium carbenoids in the presence of scalemic bisoxazoline ligands .
Biochemical Pathways
The compound’s involvement in the synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters suggests it may play a role in various biochemical reactions .
Result of Action
Its role in the enantioselective synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters suggests it may contribute to the production of these compounds .
Action Environment
It is known that the stereochemical outcome of the reaction it is involved in depends on the temperature history of the organolithium·ligand complex .
Properties
IUPAC Name |
(1R)-1-(2-phenylmethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.